Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI)
Description
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) (CAS: 91365-84-3) is a substituted cyclohexene derivative with the molecular formula C₁₀H₁₆. Its structure features a cyclohexene ring substituted with an ethynyl group (–C≡CH) at the 1-position and two methyl groups (–CH₃) at the 6-position ().
Properties
Molecular Formula |
C10H14 |
|---|---|
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-ethynyl-6,6-dimethylcyclohexene |
InChI |
InChI=1S/C10H14/c1-4-9-7-5-6-8-10(9,2)3/h1,7H,5-6,8H2,2-3H3 |
InChI Key |
PACPXPMVCDQJLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC=C1C#C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with acetylene in the presence of a catalyst such as palladium or nickel. The reaction conditions often require elevated temperatures and pressures to facilitate the formation of the ethynyl group.
Industrial Production Methods
Industrial production of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts are often used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium amide or lithium diisopropylamide (LDA) are often used.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Ethyl derivatives
Substitution: Various substituted cyclohexenes
Scientific Research Applications
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclohexene Derivatives
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and related cyclohexene derivatives:
Reactivity in Catalytic Oxidation
Cyclohexene derivatives are widely studied for their oxidation behavior. The 1,4(or 3,6)-dimethyl variant (C₁₀H₁₄) demonstrates high catalytic activity in allylic oxidation with molecular O₂, achieving >90% conversion in the presence of CoFe₂O₄ nanoparticles (). Ethynyl groups are also known to participate in click chemistry, suggesting unique applications in polymer synthesis compared to methyl-substituted analogs ().
Extraction and Stability
Cyclohexene derivatives with methyl groups (e.g., 1,4-dimethyl) are prone to air oxidation, forming byproducts like 2-cyclohexene-1-hydroperoxide (). The ethynyl group in the target compound may reduce such side reactions due to its conjugation with the cyclohexene ring, though this hypothesis requires experimental validation. Notably, methylene chloride extracts of methyl-substituted cyclohexenes often contain oxidation byproducts, whereas fluorinated solvents like FC-113 show comparable efficiency without generating cyclohexene-derived artifacts ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
